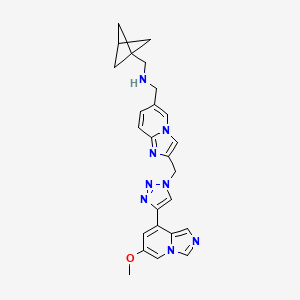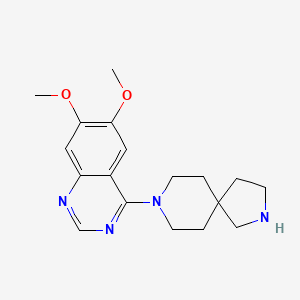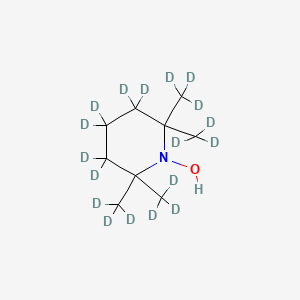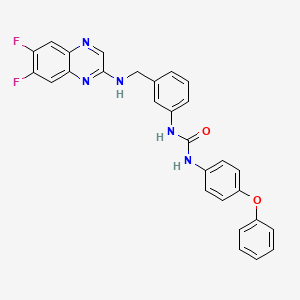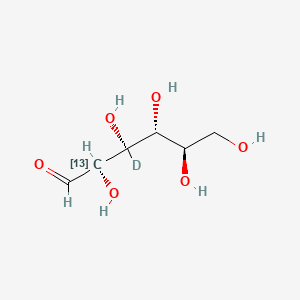
D-Glucose-13C,d1-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-13C,d1-3 is a labeled form of D-Glucose, where specific carbon atoms are replaced with the isotope carbon-13 and hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C,d1-3 typically involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis pathway. The reaction conditions often involve controlled environments to ensure the precise incorporation of isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide and deuterium oxide. The process includes fermentation with microorganisms that can incorporate these isotopes into glucose. The resulting product is then purified to achieve the desired isotopic purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
D-Glucose-13C,d1-3 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in metabolic studies to investigate diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for research and development.
Wirkmechanismus
D-Glucose-13C,d1-3 exerts its effects by participating in metabolic pathways similar to natural glucose. The isotopic labeling allows researchers to trace the metabolic fate of glucose in biological systems. It targets various enzymes involved in glycolysis and the citric acid cycle, providing insights into glucose utilization and energy production.
Vergleich Mit ähnlichen Verbindungen
D-Glucose-13C6: A fully labeled glucose molecule with carbon-13.
D-Glucose-1-13C: A glucose molecule labeled at the first carbon position with carbon-13.
D-Glucose-6-13C: A glucose molecule labeled at the sixth carbon position with carbon-13.
Uniqueness: D-Glucose-13C,d1-3 is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism and its interactions with other molecules. The combination of carbon-13 and deuterium labeling provides a powerful tool for tracing metabolic pathways and understanding biochemical processes.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1,5D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-SRVKMQTPSA-N |
Isomerische SMILES |
[2H][C@]([C@@H]([C@@H](CO)O)O)([13C@H](C=O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


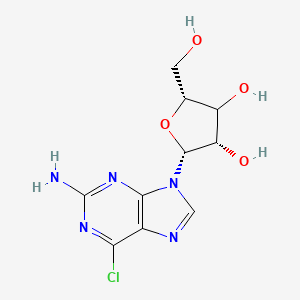
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
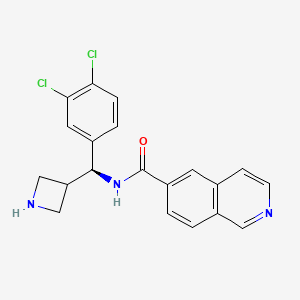
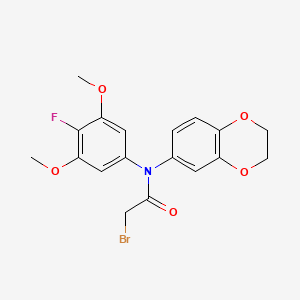
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
